(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
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Overview
Description
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is a chiral compound with a specific stereochemistry at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutanoic acid and benzylamine.
Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to perform the amidation reaction efficiently.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, thereby facilitating the separation of the desired (2R)-enantiomer.
Purification: Using large-scale chromatography or crystallization techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme-substrate interactions and chiral recognition.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide: The (2S)-enantiomer of the compound.
N-Benzyl-3,3-dimethylbutanamide: A similar compound lacking the chiral center.
2-Amino-3,3-dimethylbutanamide: A compound with a similar backbone but without the benzyl group.
Uniqueness
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its (2S)-enantiomer and other similar compounds. The presence of the benzyl group also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2R)-2-amino-N-benzyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
VCKOJWNPRZBZKV-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N |
Origin of Product |
United States |
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